An In-Depth Technical Guide to 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 5418-94-0)
An In-Depth Technical Guide to 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 5418-94-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 5418-94-0), a pivotal heterocyclic intermediate. The document delineates its chemical and physical properties, provides a detailed synthesis protocol, and explores its reactivity as a versatile synthon. Furthermore, it delves into the significant role of the pyrido[1,2-a]pyrimidin-4-one scaffold in medicinal chemistry, highlighting its applications in the development of various therapeutic agents. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights into the utilization of this compound.
Introduction: The Strategic Importance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The pyrido[1,2-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its rigid, fused heterocyclic nature provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated a wide array of pharmacological activities, including antipsychotic, anti-inflammatory, and antimalarial properties.[1][2]
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as a key intermediate in the synthesis of these derivatives. The presence of a reactive chlorine atom at the 2-position allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[2] This versatility makes it an invaluable building block for the exploration of new chemical space in drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 5418-94-0 | [3] |
| Molecular Formula | C₈H₅ClN₂O | [3] |
| Molecular Weight | 180.59 g/mol | [3] |
| Boiling Point | 287 °C | [3] |
| SMILES | C1=CC2=NC(=CC(=O)N2C=C1)Cl | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridopyrimidine core. The chemical shifts and coupling constants would be characteristic of the fused ring system.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon and the carbon bearing the chlorine atom, which would be influenced by the electronegativity of the substituent.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of CO and cleavage of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1680-1720 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations of the aromatic rings.
Synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
A common and effective method for the synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-aminopyridine with a suitable three-carbon building block, followed by chlorination. One reported approach utilizes ethyl cyanoacetate in the presence of phosphorus oxychloride (POCl₃).[4]
Reaction Scheme:
Synthesis Pathway
Detailed Experimental Protocol:
This protocol is a representative procedure based on established chemical principles for this type of transformation.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine and ethyl cyanoacetate in a suitable high-boiling solvent such as toluene or xylenes.
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Addition of Reagent: Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture with stirring. The addition should be done cautiously as the reaction can be exothermic.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice or into a cold aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the excess POCl₃ and acid.
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Isolation and Purification: The crude product will precipitate out of the aqueous solution. Collect the solid by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
Reactivity and Synthetic Applications
The chloro substituent at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core is highly susceptible to nucleophilic substitution, making it a versatile handle for the synthesis of a wide range of derivatives.[2]
Nucleophilic Substitution Reactions
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one readily reacts with various nucleophiles, including amines, hydrazines, and azide ions, to afford the corresponding 2-substituted derivatives.
Reaction Scheme:
Nucleophilic Substitution Pathways
Representative Experimental Protocol: Synthesis of 2-Azido-4H-pyrido[1,2-a]pyrimidin-4-one
This protocol is adapted from Abass et al., J. Serb. Chem. Soc. 75 (1) 11–17 (2010).[2]
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Reaction Setup: Dissolve 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent such as dimethylformamide (DMF).
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Addition of Nucleophile: Add sodium azide (NaN₃) to the solution and stir the mixture at room temperature.
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Reaction Monitoring: Monitor the reaction progress using TLC.
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Isolation: Once the reaction is complete, pour the reaction mixture into ice-water. The product will precipitate.
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Purification: Collect the solid by filtration, wash with water, and recrystallize from a DMF/water mixture to obtain pure 2-Azido-4H-pyrido[1,2-a]pyrimidin-4-one.[2]
Applications in Drug Development
The pyrido[1,2-a]pyrimidin-4-one scaffold is a key pharmacophore in several therapeutic areas. The ability to easily modify the 2-position of the ring system via the chloro intermediate makes this compound particularly valuable for structure-activity relationship (SAR) studies.
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Antipsychotic Agents: The core structure is present in drugs like risperidone and paliperidone, which are used in the treatment of schizophrenia and bipolar disorder.[1]
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Anti-inflammatory Agents: Derivatives of pyrido[1,2-a]pyrimidin-4-one have shown potential as inhibitors of enzymes involved in the inflammatory cascade.[1]
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Antimalarial Agents: The scaffold has been explored for the development of new antimalarial drugs, with some derivatives showing promising activity against Plasmodium falciparum.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
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Safety: It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3][5][6]
Conclusion
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a strategically important heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent make it an ideal starting material for the creation of diverse libraries of pyrido[1,2-a]pyrimidin-4-one derivatives. The proven biological relevance of this scaffold ensures that 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one will continue to be a valuable tool for researchers and scientists in the pursuit of novel therapeutic agents.
References
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-4h-pyrido[1,2-a]pyrimidin-4-one | 5418-94-0 | FAA41894 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-a)pyrimidin-4-one,2-chloro-4h-pyrido( - Safety Data Sheet [chemicalbook.com]
- 6. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | 5418-94-0 [sigmaaldrich.com]
